molecular formula C9H9ClN2 B2612531 Isoquinolin-6-amine hydrochloride CAS No. 2193062-00-7

Isoquinolin-6-amine hydrochloride

Cat. No.: B2612531
CAS No.: 2193062-00-7
M. Wt: 180.64
InChI Key: VNQHYBXROQAKRK-UHFFFAOYSA-N
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Description

Isoquinolin-6-amine hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

Isoquinolin-6-amine hydrochloride primarily targets the AKT kinase . AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a key role in the regulation of the PI3K/AKT/mTOR signaling pathway, controlling cell growth, metabolism, and survival .

Mode of Action

The interaction of this compound with its target, AKT kinase, results in the inhibition of the AKT pathway in cancer cells . This is measured by the inhibition of pathway proteins pGSK and pFKHR .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is often inappropriately activated in many cancers, through multiple mechanisms, including activating mutations of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) oncogene or loss of function mutations or promoter hypermethylation of the tumor suppressor phosphatase and tensin homolog (PTEN) .

Pharmacokinetics

It is known that this compound is a weak base, forming salts with strong acids . It is soluble in dilute acids as the protonated derivative . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the AKT pathway in cancer cells . This results in the inhibition of pathway proteins pGSK and pFKHR , which can lead to the suppression of cell growth and survival.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility in dilute acids suggests that its action could be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-6-amine hydrochloride can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method involves the cyclization of ortho-bromoarylaldehydes and terminal alkynes in the presence of a palladium catalyst under microwave irradiation . These methods typically require specific reaction conditions, such as the use of strong acids or bases, and may involve catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The Pomeranz-Fritsch reaction, for example, can be scaled up for industrial use, with careful control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline .

Scientific Research Applications

Comparison with Similar Compounds

Isoquinolin-6-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

isoquinolin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQHYBXROQAKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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